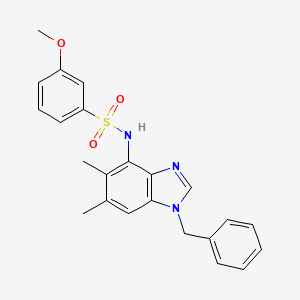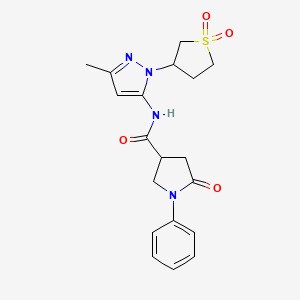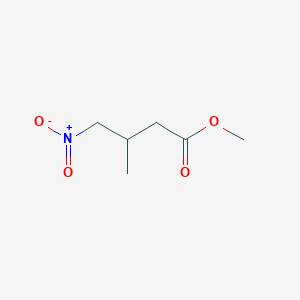
Methyl 3-methyl-4-nitrobutanoate
概要
説明
Methyl 3-methyl-4-nitrobutanoate is a chemical compound that is part of a broader class of nitrobutanoates. These compounds are characterized by their nitro functional groups and are often used in various chemical synthesis processes due to their reactivity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the chemical behavior of this compound.
Synthesis Analysis
The synthesis of related nitrobutanoates and similar compounds can be complex, involving multi-component reactions. For instance, a four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles, which are structurally related to this compound, has been developed using N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde without the need for catalysts or additives at room temperature . This method demonstrates the potential for efficient synthesis routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can exhibit interesting features such as rotational isomerism. For example, 2-methyl-2,3,3-trinitrobutane shows a mixture of "trans" and "gauche" rotamers in solution, as evidenced by dielectric data and supported by computational calculations . This suggests that this compound may also exhibit rotational isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Compounds with nitro groups, like this compound, can participate in various chemical reactions. A related compound, methyl 4-nitrobutanoate, reacts with formaldehyde and primary amines according to the Mannich reaction pattern, leading to the formation of substituted 5-nitrohexahydropyrimidines . This indicates that this compound could also be reactive in Mannich-type reactions, which could be useful in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobutanoates are influenced by their molecular structure. The presence of nitro groups can significantly affect the compound's polarity, solubility, and reactivity. For example, the crystal structures of related nitro compounds reveal that the orientation of nitro groups can impact the solid-state packing of the molecules . Additionally, the reactivity of these compounds with various reagents, as seen in the synthesis of inhibitors for rat liver microsomal retinoic acid metabolising enzymes, can provide insights into the electrophilic and nucleophilic sites within the molecule .
科学的研究の応用
Reaction and Synthesis
- Methyl 3-methyl-4-nitrobutanoate has been studied in various chemical reactions and synthesis processes. For example, Shakirov et al. (2005) explored the reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines, observing the formation of substituted 5-nitrohexahydropyrimidines (Shakirov et al., 2005). Similarly, Shapiro et al. (1988) investigated the regioselective catalyzed addition of proton-donor reagents to 1-alkylcyclopropene-3-carboxylate esters, including reactions with compounds like this compound (Shapiro et al., 1988).
Chemotaxis and Biodegradation
- This compound has been studied in the context of environmental biodegradation. Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a breakdown product of organophosphate insecticides, by Ralstonia sp. SJ98. This research contributes to understanding the environmental impact and decontamination strategies related to compounds like this compound (Bhushan et al., 2000).
Synthesis of Specific Compounds
- The synthesis of specific compounds using this compound has been a subject of interest. For instance, Miyakoshi and Saito (1983) synthesized Quercus lactone, a constituent of alcoholic beverages, from nitropentane, which involved the formation of methyl 3-methyl-4-nitrooctanoate (Miyakoshi & Saito, 1983).
Catalytic and Chemical Reactions
- This compound's involvement in various catalytic and chemical reactions has been extensively studied. For example, Dryahina et al. (2004) conducted a study on the ion chemistry of various ions with nitroalkanes, including this compound, providing insights into their reactivity and potential applications in different fields (Dryahina et al., 2004).
作用機序
Mode of Action
It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .
特性
IUPAC Name |
methyl 3-methyl-4-nitrobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJCNUWYDGVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020305.png)
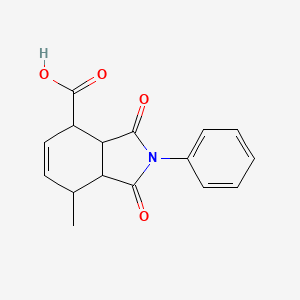
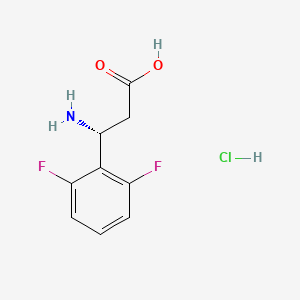
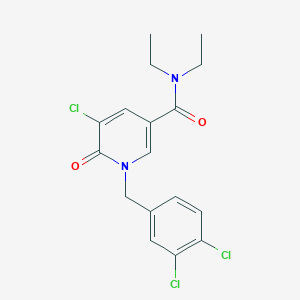
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)
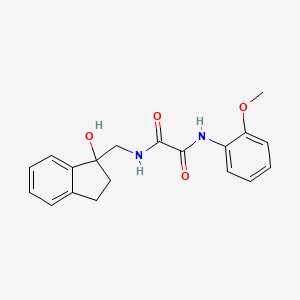

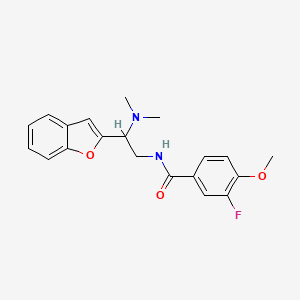
![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)
